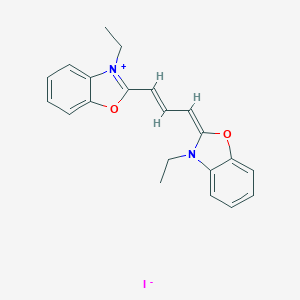

3,3'-Diethyloxacarbocyanine iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

C3-oxacyanine is a cyanine dye with the molecular formula C21H21IN2O2. It is known for its application in fluorescence imaging and staining in biomedical research. This compound has a unique structure that allows it to be used in studying various cellular processes and interactions, making it a valuable tool in the research of diseases such as cancer, neurodegenerative disorders, and infectious diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C3-oxacyanine typically involves the reaction of 3-ethyl-1,3-benzoxazol-2(3H)-yl units with appropriate reagents to form the desired dye. One common method involves the use of N,N’-dioctadecyl-oxacyanine perchlorate, which is synthesized by reacting the appropriate benzoxazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of C3-oxacyanine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful selection of solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .

化学反応の分析

Types of Reactions

C3-oxacyanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of C3-oxacyanine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of C3-oxacyanine, while substitution reactions may yield various substituted cyanine dyes .

科学的研究の応用

Mitochondrial Membrane Potential Measurement

DiOC2(3) is extensively utilized for assessing mitochondrial membrane potential in various cell types. The dye accumulates in mitochondria with active membrane potentials, allowing researchers to monitor changes associated with cellular health and apoptosis. Upon accumulation, the dye exhibits a shift from green to red fluorescence, which is indicative of the mitochondrial state .

Cell Viability and Apoptosis Studies

The dye is instrumental in apoptosis research. It can distinguish between live and apoptotic cells by indicating changes in mitochondrial membrane potential. This property makes DiOC2(3) a valuable tool for flow cytometry assays that analyze cell death mechanisms .

Staining of Membranes

DiOC2(3) serves as a lipophilic stain for cellular membranes, facilitating the visualization of cellular structures in both plant and animal cells. Its selective staining properties allow researchers to study cellular morphology and interactions more effectively .

Monitoring Bacterial Membrane Potential

In microbiological studies, DiOC2(3) is employed to evaluate the membrane potential of bacterial cells. This application is crucial for understanding bacterial physiology and the effects of antimicrobial agents .

Fluorescence Microscopy

The dye's fluorescence properties make it suitable for use in fluorescence microscopy. Researchers utilize DiOC2(3) to visualize subcellular structures, particularly in studies focusing on mitochondrial dynamics and morphology changes during various treatments .

Flow Cytometry

DiOC2(3) is frequently used in flow cytometry to assess cell populations based on their membrane potential status. The dye's ability to provide quantitative data on cell health and viability enhances its utility in high-throughput screening assays .

Case Studies

| Study Title | Description | Findings |

|---|---|---|

| Mitochondrial Dynamics in Cancer Cells | Investigated the role of DiOC2(3) in assessing mitochondrial function during cancer progression | DiOC2(3) effectively differentiated between healthy and apoptotic cells, revealing critical insights into cancer cell metabolism |

| Effects of Antimicrobial Agents on Bacterial Membranes | Used DiOC2(3) to monitor changes in bacterial membrane potential upon treatment with various antibiotics | Demonstrated that certain antibiotics disrupt membrane potential, leading to increased cell death |

| Visualization of Endophytic Fungi in Plant Roots | Employed DiOC2(3) for staining endophytic fungi within plant tissues | Successfully visualized fungal structures, contributing to understanding plant-fungi interactions |

Safety Considerations

While this compound is a powerful tool in research, it poses certain safety hazards:

- Hazard Category : Skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2)

- Precautionary Measures : Protective gear such as gloves and goggles should be worn when handling the dye.

作用機序

The mechanism of action of C3-oxacyanine involves its ability to bind to specific cellular components and emit fluorescence upon excitation. This property allows researchers to track and visualize cellular processes. The molecular targets and pathways involved include various cellular proteins and nucleic acids that interact with the dye, enabling detailed studies of cellular functions .

類似化合物との比較

C3-oxacyanine is part of the cyanine dye family, which includes other compounds such as:

- C3-thiacarbocyanine

- C5-oxacyanine

- C3-thiacarbocyanine iodide

Compared to these similar compounds, C3-oxacyanine is unique due to its specific structure, which provides distinct fluorescence properties and makes it particularly useful in certain biomedical applications .

特性

CAS番号 |

905-96-4 |

|---|---|

分子式 |

C21H22IN2O2+ |

分子量 |

461.3 g/mol |

IUPAC名 |

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide |

InChI |

InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1; |

InChIキー |

FIZZUEJIOKEFFZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

異性体SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I |

正規SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I |

Key on ui other cas no. |

905-96-4 |

ピクトグラム |

Irritant |

関連するCAS |

37069-75-3 (Parent) |

同義語 |

3 3'-DIETHYLOXACARBOCYANINE IODIDE 98; 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide; 3,3'-DIETHYLOXACARBOCYANINE IODIDE, FOR FLUORESCENCE; 3 3'-DIETHYLOXACARBOCYANINE IODIDE 98%; 3,3''-Diethyl-2,2''-oxacarbocyan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。